3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one
Overview
Description
3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one: is a complex organic compound with the molecular formula C8H11NO. It is characterized by a tricyclic structure that includes an azabicyclo unit, making it a unique and interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one typically involves the reaction of quinuclidin-3-one with diazomethane . This reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its tricyclic structure can be modified to create analogs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-Azatricyclo[5.2.0.0^{2,5}]nonan-4-one: This compound has a similar tricyclic structure but with a different ring size and connectivity.
3-aza-tricyclo[4.2.1.0^{2,5}]non-7-en-4-one: This compound includes an additional double bond, altering its chemical properties and reactivity.
Uniqueness: 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one is unique due to its specific tricyclic structure and the presence of an azabicyclo unit. This configuration provides distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-azatricyclo[4.2.1.02,5]nonan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h4-7H,1-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAUQPZSOILENA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289696 | |
Record name | 3-Azatricyclo[4.2.1.02,5]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-95-5 | |
Record name | 3-Azatricyclo[4.2.1.02,5]nonan-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7486-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azatricyclo[4.2.1.02,5]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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